An In-depth Technical Guide to the Synthesis of Deuterated Pergolide Sulfoxide
An In-depth Technical Guide to the Synthesis of Deuterated Pergolide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated Pergolide (B1684310) sulfoxide (B87167), a molecule of significant interest for its potential applications in pharmacokinetic and metabolic studies. Pergolide, an ergoline-based dopamine (B1211576) receptor agonist, and its active metabolite, Pergolide sulfoxide, are potent therapeutic agents. The introduction of deuterium (B1214612) at specific molecular positions can offer valuable insights into their metabolic pathways and enhance their pharmacokinetic profiles.
This document details the synthetic pathways for Pergolide, its subsequent oxidation to Pergolide sulfoxide, and a proposed method for the introduction of a deuterium label onto the N-propyl group. It includes detailed experimental protocols, structured data tables for easy comparison of key parameters, and visualizations of the synthetic workflow and relevant signaling pathways.
Synthetic Pathways
The synthesis of deuterated Pergolide sulfoxide can be conceptualized as a three-stage process:
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Synthesis of the Pergolide backbone: This is typically achieved starting from 9,10-dihydrolysergic acid.
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Introduction of the deuterated N-propyl group: This step involves the N-alkylation of a demethylated precursor with a deuterated propyl halide.
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Oxidation of the thioether to a sulfoxide: The final step involves the selective oxidation of the methylthio group.
Experimental Workflow
The overall workflow for the synthesis of deuterated Pergolide sulfoxide is depicted below.
Caption: Synthetic workflow for deuterated Pergolide sulfoxide.
Experimental Protocols
This section provides detailed methodologies for the key transformations in the synthesis of deuterated Pergolide sulfoxide.
Synthesis of Pergolide from 9,10-Dihydrolysergic Acid
This procedure is adapted from established industrial synthesis routes.
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Step 1: Formation of D-6-methyl-6-n-propyl-8B-propyloxycarbonyl-6-ergolinium iodide.
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In a round-bottom flask under a nitrogen atmosphere, suspend 9,10-dihydrolysergic acid (1 equivalent) in N-methylpyrrolidone.
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Add sodium bicarbonate (3 equivalents) and n-propyl iodide (5.2 equivalents).
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Heat the mixture to 80°C for approximately 10 hours, monitoring the reaction by HPLC until the starting material is consumed.[1]
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Step 2: Reduction to D-6-methyl-6-n-propyl-8β-hydroxymethyl-6-ergolinium iodide.
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Cool the reaction mixture and add a reducing agent such as sodium borohydride (B1222165) in the presence of alkaline-earth ions (e.g., calcium or magnesium).
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Maintain the reaction at 40-50°C until the conversion is complete.
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Step 3: Demethylation to D-6-n-propyl-8β-hydroxymethylergoline.
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This step can be achieved through various demethylation procedures known for ergoline (B1233604) alkaloids.
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Step 4: Mesylation and Thiolation to Pergolide.
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React the resulting D-6-n-propyl-8β-hydroxymethylergoline with methanesulfonyl chloride to form the mesylate.
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Subsequent reaction with sodium thiomethoxide yields Pergolide. The crude product can be purified by crystallization.[1]
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Proposed Synthesis of Deuterated (d7) Pergolide
This proposed synthesis adapts the known synthesis of Pergolide by introducing a deuterated alkylating agent.
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Step 1: N-propylation of a suitable ergoline precursor.
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Start with a demethylated Pergolide precursor, such as D-6-H-8β-methylmercaptomethylergoline (Norpergolide).
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In an appropriate solvent, react the precursor with propyl-d7-iodide in the presence of a base to facilitate N-alkylation.
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Step 2: Purification.
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The resulting deuterated Pergolide can be purified using standard chromatographic techniques.
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Proposed Synthesis of Deuterated Pergolide Sulfoxide
This protocol is based on general methods for the selective oxidation of thioethers.
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Step 1: Oxidation of Deuterated Pergolide.
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Dissolve deuterated Pergolide (1 equivalent) in a suitable solvent such as ethanol.
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At a controlled temperature (e.g., 30°C), slowly add a solution of 30% hydrogen peroxide (1.1 equivalents). A catalyst, such as a phosphomolybdate hybrid, can be used to improve selectivity and reaction rate.
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Monitor the reaction by TLC.
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Step 2: Work-up and Purification.
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Upon completion, the catalyst can be removed by filtration.
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The product can be isolated by extraction and purified by chromatography or crystallization to yield deuterated Pergolide sulfoxide.
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Data Presentation
The following tables summarize the key chemical and physical properties of the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Pergolide | C₁₉H₂₆N₂S | 314.49 | 66104-22-1 |
| Pergolide Mesylate | C₂₀H₃₀N₂O₃S₂ | 410.60 | 66104-23-2 |
| Pergolide Sulfoxide | C₁₉H₂₆N₂OS | 330.49 | 72822-01-6 |
| Pergolide-d7 Mesylate | C₂₀H₂₃D₇N₂O₃S₂ | 417.64 | Not Available |
Table 1: Physicochemical Properties of Pergolide and its Derivatives.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Synthesis of Pergolide | 9,10-Dihydrolysergic Acid | Pergolide Mesylate | ~74% (overall)[1][2][3] |
| Deuteration (Proposed) | Norpergolide | Deuterated Pergolide | 80-95% (estimated) |
| Oxidation (Proposed) | Deuterated Pergolide | Deuterated Pergolide Sulfoxide | >90% (estimated) |
Table 2: Expected Yields for the Synthetic Steps.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrum (m/z) |
| Pergolide | Characteristic ergoline and N-propyl signals | Characteristic ergoline and N-propyl signals | [M+H]⁺ at 315.18 |
| Pergolide Sulfoxide | Signals will show shifts due to the sulfoxide group | Signals will show shifts due to the sulfoxide group | [M+H]⁺ at 331.18 |
| Deuterated Pergolide Sulfoxide | Absence of signals for the N-propyl protons | Characteristic shifts for deuterated carbons | [M+H]⁺ at 338.22 |
Table 3: Spectroscopic Data for Pergolide and its Sulfoxide Derivative (Predicted for Deuterated Analog).
Signaling Pathways
Pergolide and its metabolite, Pergolide sulfoxide, are potent agonists at both dopamine D1 and D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.
Dopamine D1 Receptor Signaling
Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Caption: Dopamine D1 receptor signaling pathway.
Dopamine D2 Receptor Signaling
Activation of D2 receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and modulation of ion channel activity, typically resulting in an inhibitory effect on neuronal function.
Caption: Dopamine D2 receptor signaling pathway.
This guide provides a foundational understanding for the synthesis and study of deuterated Pergolide sulfoxide. The proposed synthetic routes offer a starting point for researchers to produce this valuable molecule for further investigation into its pharmacological properties.
